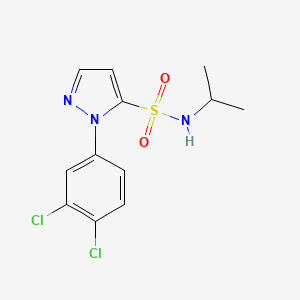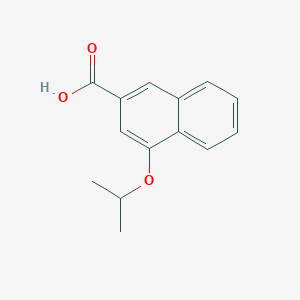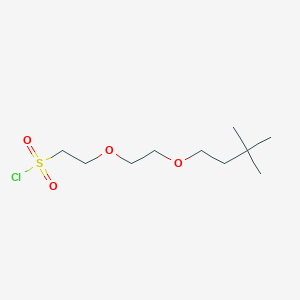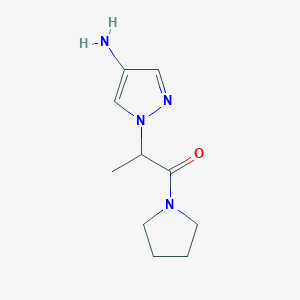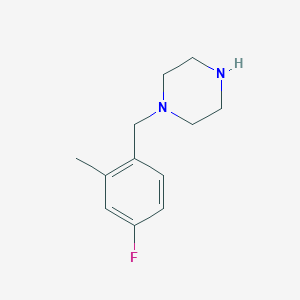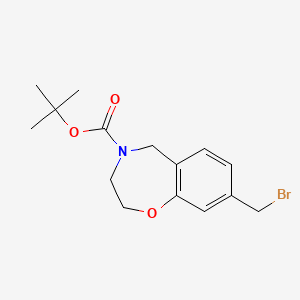![molecular formula C11H5F4NO2S B13631175 2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid is a chemical compound that belongs to the thiazole family It is characterized by the presence of a thiazole ring, a fluorine atom, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid typically involves the reaction of 2-fluoro-4-(trifluoromethyl)phenylboronic acid with thiazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)phenylboronic Acid: Shares the fluorine and trifluoromethyl groups but differs in the presence of a boronic acid moiety.
4-(Trifluoromethyl)phenylboronic Acid: Similar structure but lacks the fluorine atom and thiazole ring.
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid: Contains a thiazole ring and trifluoromethyl group but differs in the position of the substituents.
Uniqueness
2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid is unique due to the combination of its fluorine atom, trifluoromethyl group, and thiazole ring. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H5F4NO2S |
|---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5F4NO2S/c12-7-3-5(11(13,14)15)1-2-6(7)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18) |
InChI Key |
ZWHJRKBHFNCOBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


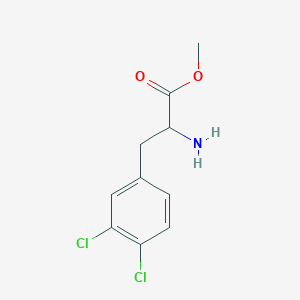
![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride](/img/structure/B13631103.png)
![3-Aminobicyclo[3.3.1]nonan-1-ol](/img/structure/B13631107.png)
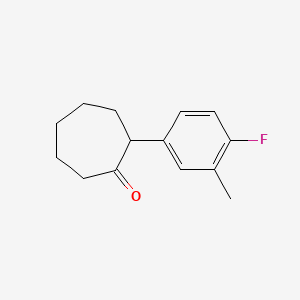
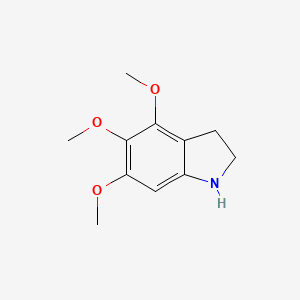
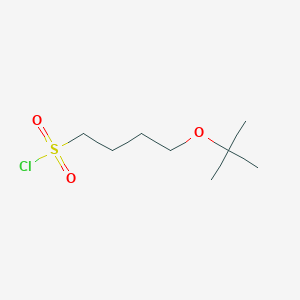
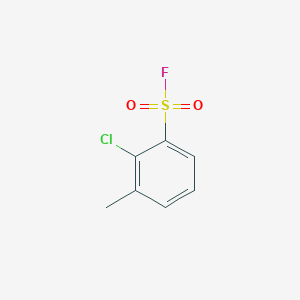
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
